

Compound of InterestCompound Name: **3,4-Dihydroxyphenylacetone**Cat. No.: **B024149**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone, a significant metabolite in catecholamine pathways, has garnered considerable interest within the scientific community.

Chemical and Physical Properties

3,4-Dihydroxyphenylacetone, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a phenolic compound with the chemical formula $C_9H_{10}O_3$.^[1]

Identifiers and Descriptors

Property

IUPAC Name

CAS Number

Chemical Formula

Molecular Weight

SMILES String

InChI Key

Physical Properties

Property

Appearance

Melting Point

Boiling Point

Solubility

pKa

XlogP3

Chemical Structure

The structure of **3,4-Dihydroxyphenylacetone** comprises a catechol nucleus attached to a propan-2-one moiety. This structure is fundamental to its

```
graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [style=bold];
```

```
// Benzene ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];

// Double bonds in the ring
C1 -- C2;
C2 -- C3;
C3 -- C4 [style=dashed];
C4 -- C5;
C5 -- C6 [style=dashed];
C6 -- C1;

// Substituents
C1 -- C7 [pos="0,2!", label="CH2"];
C7 -- C8 [pos="-0.5,2.8!", label="C"];
C8 -- O1 [pos="-0.2,3.6!", label="O"];
C8 -- C9 [pos="-1.5,2.8!", label="CH3"];
C3 -- O2 [pos="-1.74,-1!", label="OH"];
C4 -- O3 [pos="0,-2!", label="OH"];

// Invisible nodes for double bond representation
node [shape=point, width=0, height=0];
p1 [pos="-0.435,0.75!"];
p2 [pos="-0.435,-0.75!"];
p3 [pos="0.435,0!"];
p4 [pos="-0.35,3.2!"];

// Double bond edges
edge [style=solid];
C1 -- C6;
C2 -- C3;
C4 -- C5;
C8 -- O1 [len=0.5];
}
```

Caption: Simplified Dopamine Metabolism Pathway.

Experimental Protocols

Synthesis

A detailed, peer-reviewed synthesis protocol for **3,4-dihydroxyphenylacetone** is not readily available in the p

A general approach for the synthesis of such compounds often involves:

- Protection of the catechol group: To prevent oxidation during subsequent reactions, the hydroxyl groups are often converted to their corresponding ethers or esters.
- Chain elongation: Introduction of the three-carbon side chain. This could be achieved through various organic reactions, such as Grignard or organolithium addition to a suitable carbonyl or alkene.
- Functional group manipulation: Conversion of the side chain to the desired acetonyl group.
- Deprotection: Removal of the protecting groups to yield the final product.

Purification

Purification of **3,4-dihydroxyphenylacetone** would likely involve standard chromatographic techniques.

Methodology: Column Chromatography

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g.,

Procedure:

- The crude product is dissolved in a minimal amount of the mobile phase.

- The solution is loaded onto a pre-packed silica gel column.

- The column is eluted with the chosen solvent system.

- Fractions are collected and analyzed by TLC to identify those containing the pure product.

- The solvent is removed from the pure fractions under reduced pressure to yield the purified **3,4-dihydroxypropanoic acid**.

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of 3,4

Methodology: Reversed-Phase HPLC (RP-HPLC)

- Column: A C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size) is commonly used for the separation of phenolic compounds.
- Mobile Phase: A gradient elution is typically employed.
 - Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape and suppress ionization of acidic compounds).
 - Solvent B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a set time period (e.g., 0-100% B over 20-30 minutes).

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm).
- Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.2 μm filter.
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **3,4-dihydroxyphenylacetone**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion (M^+): $m/z = 166.17$

Key Fragments: The mass spectrum would likely show fragments corresponding to the loss of the acetyl group (120 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- O-H stretch (phenolic): A broad band in the region of 3200-3600 cm^{-1} .
- C=O stretch (ketone): A strong, sharp peak around 1715 cm^{-1} .
- C=C stretch (aromatic): Peaks in the region of 1450-1600 cm^{-1} .
- C-O stretch (phenol): A peak around 1200-1300 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ^1H NMR:
 -

Aromatic protons: Signals in the region of 6.5-7.0 ppm, showing coupling patterns consistent with a 1,2,4-

◦

Methylene protons (-CH₂-): A singlet around 3.6 ppm.

◦

Methyl protons (-CH₃): A singlet around 2.1 ppm.

◦

Hydroxyl protons (-OH): Broad singlets that are exchangeable with D₂O, with chemical shifts that can vary

•

¹³C NMR:

◦

Carbonyl carbon (C=O): A signal in the downfield region, typically >200 ppm.

◦

Aromatic carbons: Signals in the range of 110-150 ppm. The carbons attached to the hydroxyl groups will be

◦

Methylene carbon (-CH₂-): A signal around 45-55 ppm.

◦

Methyl carbon (-CH₃): A signal in the upfield region, around 25-35 ppm.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quanti-

Caption: Experimental Workflow for the Analysis of **3,4-Dihydroxyphenylacetone**.

Conclusion

3,4-Dihydroxyphenylacetone is a molecule of significant interest due to its role as a metabolite and its struc

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyacetophenone [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-dihydroxyphenylacetone CAS#: 2503-44-8 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone: Chemical Properties and Structure]. BenchChem

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.